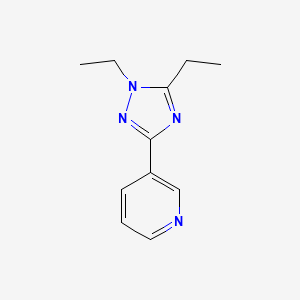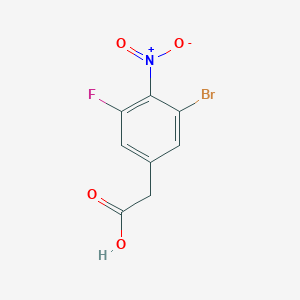
3-Bromo-7-chlorocinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-7-chlorocinnoline is a heterocyclic aromatic compound with the molecular formula C8H4BrClN It is a derivative of cinnoline, which is a bicyclic structure consisting of a benzene ring fused with a pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-chlorocinnoline typically involves the bromination and chlorination of cinnoline derivatives. One common method includes the reaction of cinnoline with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the 3 and 7 positions, respectively. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality this compound.
化学反応の分析
Types of Reactions: 3-Bromo-7-chlorocinnoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted cinnoline derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
科学的研究の応用
3-Bromo-7-chlorocinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: this compound is used in the development of advanced materials, including polymers and dyes. Its chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 3-Bromo-7-chlorocinnoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.
類似化合物との比較
3-Bromo-7-chloroquinoline: Similar in structure but with a quinoline ring instead of a cinnoline ring.
3-Bromo-7-chloropyridazine: Contains a pyridazine ring, differing in the position of nitrogen atoms.
3-Bromo-7-chloropyrimidine: Another heterocyclic compound with a pyrimidine ring.
Uniqueness: 3-Bromo-7-chlorocinnoline is unique due to its specific substitution pattern on the cinnoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
特性
CAS番号 |
1083181-45-6 |
|---|---|
分子式 |
C8H4BrClN2 |
分子量 |
243.49 g/mol |
IUPAC名 |
3-bromo-7-chlorocinnoline |
InChI |
InChI=1S/C8H4BrClN2/c9-8-3-5-1-2-6(10)4-7(5)11-12-8/h1-4H |
InChIキー |
GRMWYNMWEXGNIW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=NN=C(C=C21)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


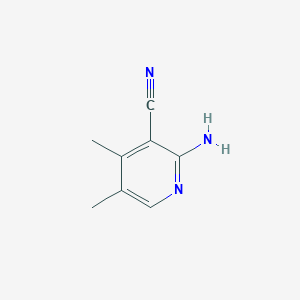
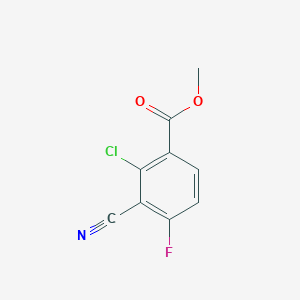
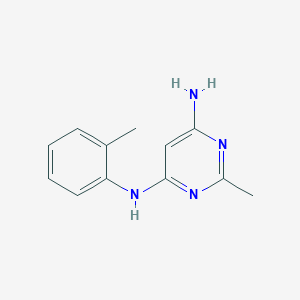
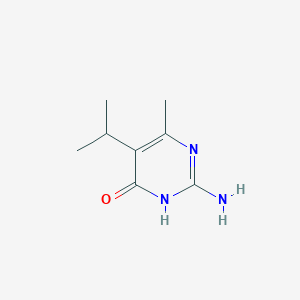
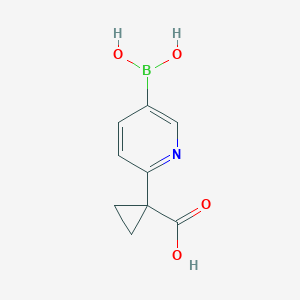
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B13121228.png)


![2,6-Diamino-N-(4-(5-fluorobenzo[d]thiazol-2-yl)-2-methylphenyl)hexanamidehydrochloride](/img/structure/B13121239.png)
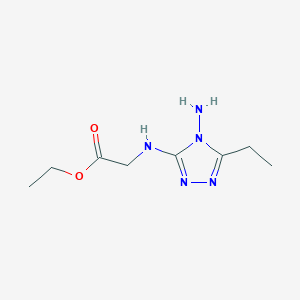
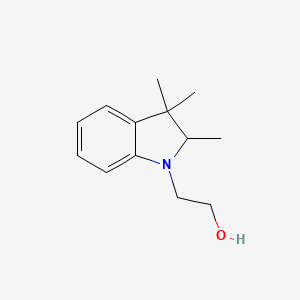
![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)
